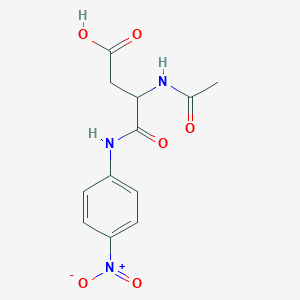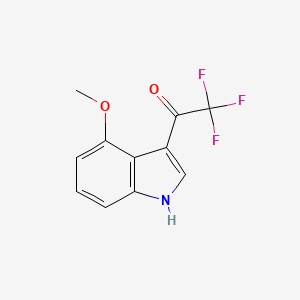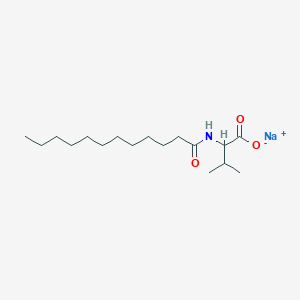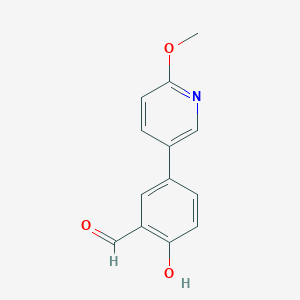
2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, which uses 4-methoxyphenol as a starting material. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions often include the use of chloroform and a strong base, such as sodium hydroxide, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar chemical properties but different biological activities.
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
Isovanillin: Another isomer with distinct chemical and biological properties.
Uniqueness
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-hydroxy-5-(6-methoxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-17-13-5-3-10(7-14-13)9-2-4-12(16)11(6-9)8-15/h2-8,16H,1H3 |
InChI Key |
UWXPJTRLQFOGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)
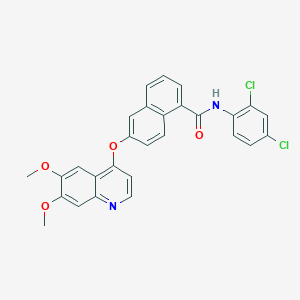
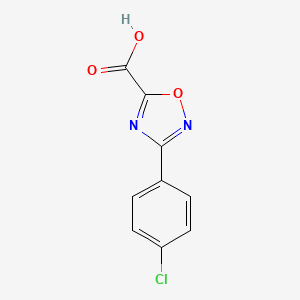
![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)
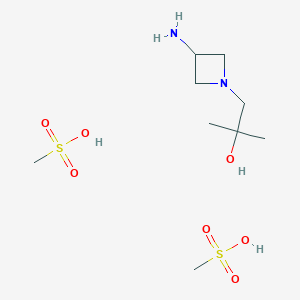
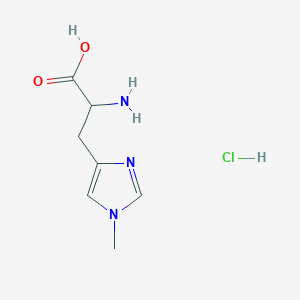
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)
